Etioporphyrin I Nickel
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Overview
Description
Etioporphyrin I Nickel is a metalloporphyrin compound with the empirical formula C32H36N4Ni. It is a derivative of etioporphyrin, a type of porphyrin, which is a heterocyclic macrocycle organic compound composed of four modified pyrrole subunits interconnected at their carbon atoms via methine bridges. The nickel ion is coordinated within the porphyrin ring, giving the compound unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Etioporphyrin I Nickel involves several steps:
Bromination of Kryptopyrrole: Kryptopyrrole is brominated in the presence of ethyl acetate to produce monobromo-dipyrromethene.
Cyclization: The monobromo-dipyrromethene undergoes cyclization to form etioporphyrin I.
Metallation: Etioporphyrin I is then metallated with a nickel (II) salt to produce this compound.
Industrial Production Methods
Industrial production methods for this compound typically involve the same synthetic routes but are optimized for large-scale production. This includes the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Etioporphyrin I Nickel undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of nickel.
Reduction: Reduction reactions can also occur, often involving the use of reducing agents such as sodium borohydride.
Substitution: Substitution reactions can take place, where ligands in the porphyrin ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of nickel (III) or nickel (IV) complexes, while reduction typically results in nickel (I) or nickel (0) species.
Scientific Research Applications
Etioporphyrin I Nickel has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including oxidation and reduction processes.
Biology: The compound is studied for its potential role in biological systems, particularly in mimicking the function of natural metalloproteins.
Medicine: Research is ongoing into its potential use in photodynamic therapy for cancer treatment.
Industry: It is used in the fabrication of field-effect transistors and other electronic devices due to its semiconducting properties .
Mechanism of Action
The mechanism of action of Etioporphyrin I Nickel involves the coordination of the nickel ion within the porphyrin ring. This coordination allows the compound to participate in various redox reactions, acting as either an electron donor or acceptor. The molecular targets and pathways involved depend on the specific application, such as catalysis or photodynamic therapy .
Comparison with Similar Compounds
Similar Compounds
Protoporphyrin IX Nickel: Similar in structure but with different substituents on the porphyrin ring.
Tetraphenylporphyrin Nickel: Another nickel-containing porphyrin with phenyl groups attached to the ring.
Vanadyl Etioporphyrin: Contains vanadium instead of nickel but shares a similar porphyrin structure .
Uniqueness
Etioporphyrin I Nickel is unique due to its specific substituents and the presence of nickel, which imparts distinct redox properties and makes it suitable for various applications in catalysis, electronics, and medicine.
Properties
CAS No. |
14055-19-7 |
---|---|
Molecular Formula |
C32H36N4Ni |
Molecular Weight |
535.3 g/mol |
IUPAC Name |
nickel(2+);2,7,12,17-tetraethyl-3,8,13,18-tetramethylporphyrin-22,24-diide |
InChI |
InChI=1S/C32H36N4.Ni/c1-9-21-17(5)25-14-30-23(11-3)19(7)27(35-30)16-32-24(12-4)20(8)28(36-32)15-31-22(10-2)18(6)26(34-31)13-29(21)33-25;/h13-16H,9-12H2,1-8H3;/q-2;+2 |
InChI Key |
SPKLBIKKHWTZSI-UHFFFAOYSA-N |
SMILES |
CCC1=C(C2=CC3=C(C(=C(N3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1N2)C)CC)C)CC)C)CC)C.[Ni] |
Canonical SMILES |
CCC1=C(C2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=N5)C=C1[N-]2)C)CC)C)CC)C(=C3CC)C)C.[Ni+2] |
Synonyms |
Etioporphyrin I, Ni deriv.; Nickel (II) Etioporphyrin I; (SP-4-1)-[2,7,12,17-Tetraethyl-3,8,13,18-tetramethyl-21H,23H-porphinato(2-)-N21,N22,N23,N24]-nickel; _x000B_[2,7,12,17-Tetraethyl-3,8,13,18-tetramethylporphinato(2-)]-nickel; _x000B_[Etioporphyrin 1-ato(2-)] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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